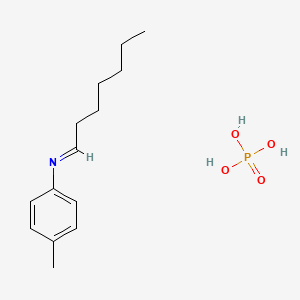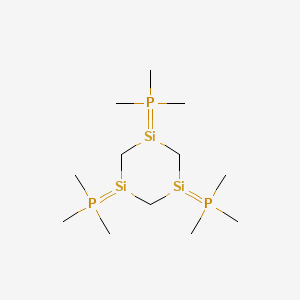![molecular formula C7H8O5 B14511973 (5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate CAS No. 62644-30-8](/img/structure/B14511973.png)
(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Oxo-3,7-dioxabicyclo[410]heptan-2-yl) acetate is a chemical compound known for its unique bicyclic structure It is characterized by the presence of an oxo group and an acetate group attached to a dioxabicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate typically involves the reaction of a suitable precursor with acetic anhydride under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium halides or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric regulation.
Comparison with Similar Compounds
Similar Compounds
(4-Octyl-5-oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate: Similar structure with an octyl group.
(4-Butyl-5-oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate: Similar structure with a butyl group.
Uniqueness
(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate is unique due to its specific bicyclic structure and the presence of both oxo and acetate functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
62644-30-8 |
|---|---|
Molecular Formula |
C7H8O5 |
Molecular Weight |
172.13 g/mol |
IUPAC Name |
(5-oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate |
InChI |
InChI=1S/C7H8O5/c1-3(8)11-7-6-5(12-6)4(9)2-10-7/h5-7H,2H2,1H3 |
InChI Key |
WGHYPCKIPVFCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(O2)C(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-](/img/structure/B14511892.png)
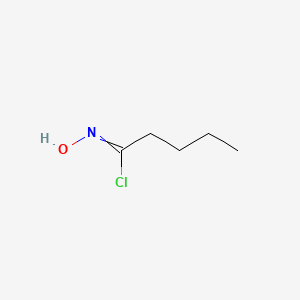
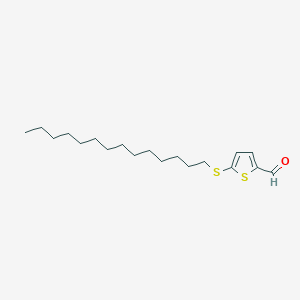

![1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14511921.png)
![1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B14511930.png)
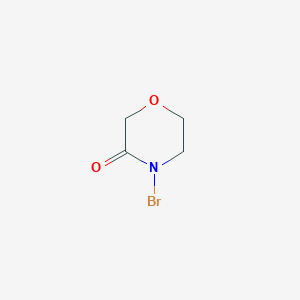
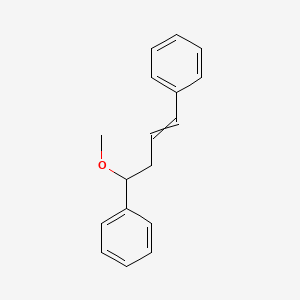
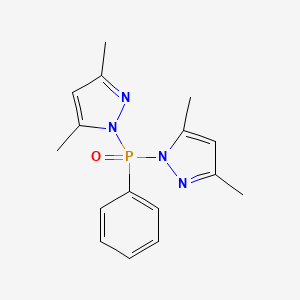

![1H-Benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, iodide, disodium salt](/img/structure/B14511956.png)
